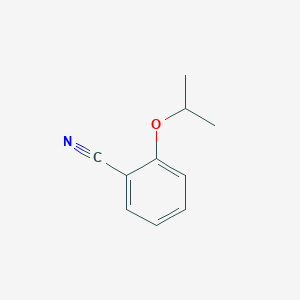

2-Isopropoxybenzonitrile

Description

2-Isopropoxybenzonitrile (CAS: 90921-35-0) is an aromatic nitrile derivative featuring an isopropoxy (-OCH(CH₃)₂) substituent at the 2-position of the benzene ring. Its molecular formula is C₁₀H₁₁NO, with a molecular weight of 161.20 g/mol. This compound is widely utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. Key synthesis methods involve nucleophilic substitution reactions, such as the reaction of 2-hydroxybenzonitrile with isopropyl bromide in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) as a solvent under reflux conditions .

Commercial availability varies by supplier, with pricing tiers such as €68.00/1g and €221.00/5g (as of 2025) . However, discontinuation notices from certain vendors highlight supply chain challenges .

Properties

IUPAC Name |

2-propan-2-yloxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-8(2)12-10-6-4-3-5-9(10)7-11/h3-6,8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFGJJZPHGNGCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxybenzonitrile typically involves the reaction of 2-hydroxybenzonitrile with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide under reflux conditions. The general reaction scheme is as follows:

2-Hydroxybenzonitrile+Isopropyl BromideK2CO3,Refluxthis compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Sodium hydride or other strong bases in polar aprotic solvents.

Major Products:

Oxidation: 2-Isopropoxybenzoic acid or 2-Isopropoxybenzaldehyde.

Reduction: 2-Isopropoxybenzylamine.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

2-Isopropoxybenzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with enzymes.

Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.

Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Isopropoxybenzonitrile largely depends on its functional groups. The nitrile group can participate in various chemical reactions, including nucleophilic addition and substitution. The isopropoxy group can influence the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways involved in its biological effects are still under investigation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-Isopropoxybenzonitrile with five analogs, emphasizing substituent variations and their impacts:

Stability and Reactivity Trends

- Electron-Withdrawing Groups: Nitro (-NO₂) and cyano (-CN) groups in 2-isopropoxy-5-nitrobenzonitrile increase electrophilicity, favoring nucleophilic attack but reducing thermal stability .

- Steric Effects : Methoxy (-OCH₃) and methyl (-CH₃) groups in 1260522-90-4 hinder reaction kinetics, making it less reactive in SNAr reactions .

- Boronates : The boronate ester in BD01538698 offers versatile cross-coupling utility but requires anhydrous handling .

Commercial and Industrial Relevance

Biological Activity

2-Isopropoxybenzonitrile, a compound with the molecular formula C10H13NO, has garnered attention for its diverse biological activities. This article reviews its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound consists of a benzonitrile core substituted with an isopropoxy group. Its structure can be represented as follows:

This configuration contributes to its lipophilicity and potential interactions with various biological targets.

1. Enzyme Inhibition

Recent studies have highlighted the role of this compound as an inhibitor of certain enzymes, particularly tyrosine phosphatase 1B (PTP1B). PTP1B is a critical regulator in insulin signaling, making it a target for diabetes treatment. The inhibition of PTP1B by this compound was quantified using colorimetric assays, demonstrating significant activity at micromolar concentrations .

| Activity | Method | IC50 (μM) |

|---|---|---|

| Tyrosine Phosphatase 1B | Colorimetric assay | 5.4 |

2. Glucose Uptake Modulation

This compound has also been shown to enhance glucose uptake in cell-based assays. This property is particularly relevant for metabolic disorders such as type 2 diabetes. The compound was tested in various cell lines, yielding promising results that suggest its potential as a therapeutic agent for improving insulin sensitivity .

| Cell Line | Glucose Uptake Increase (%) |

|---|---|

| L6 myotubes | 30% |

| 3T3-L1 adipocytes | 25% |

3. Anti-Inflammatory Effects

The anti-inflammatory properties of this compound were evaluated through in vitro assays measuring cytokine release from activated macrophages. Results indicated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential application in inflammatory diseases .

Case Study: Diabetes Management

A recent study explored the effects of this compound in diabetic mice. The compound was administered over four weeks, resulting in improved glycemic control and reduced body weight compared to the control group. Histological analysis showed less inflammation in pancreatic tissues, supporting its role in modulating metabolic pathways .

Pharmacokinetic Profile

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Studies utilizing computational models have predicted favorable absorption and distribution characteristics, with an estimated half-life conducive to once-daily dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.